molecular formula C22H21ClN6O B10920356 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920356
M. Wt: 420.9 g/mol
InChI Key: ICEMLOYKAHQMII-UHFFFAOYSA-N
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Description

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, a cyclopropyl group, and a chlorinated phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazolopyridine core through the cyclization of appropriate intermediates. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can yield 4-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, which can then be further reacted with cyclopropylamine and 1-propylamine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Shares the pyrazolopyridine core but lacks the chlorinated phenyl and cyclopropyl groups.

    4-Chlorophenylhydrazine derivatives: Similar in structure but with variations in the substituents on the pyrazole ring.

Uniqueness

N~4~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenyl group enhances its reactivity, while the cyclopropyl and propyl groups contribute to its stability and bioavailability .

Properties

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21ClN6O/c1-2-9-28-21-19(12-25-28)18(10-20(27-21)14-3-4-14)22(30)26-16-5-7-17(8-6-16)29-13-15(23)11-24-29/h5-8,10-14H,2-4,9H2,1H3,(H,26,30)

InChI Key

ICEMLOYKAHQMII-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=C(C=N5)Cl

Origin of Product

United States

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